molecular formula C19H22N2O5S B6542924 N-cyclopropyl-2-[4-(2,5-dimethoxybenzenesulfonamido)phenyl]acetamide CAS No. 1060306-88-8

N-cyclopropyl-2-[4-(2,5-dimethoxybenzenesulfonamido)phenyl]acetamide

Cat. No.: B6542924
CAS No.: 1060306-88-8
M. Wt: 390.5 g/mol
InChI Key: SAUFMTPKNUOAIK-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-[4-(2,5-dimethoxybenzenesulfonamido)phenyl]acetamide is a synthetic acetamide derivative characterized by a cyclopropyl group attached to the nitrogen atom of the acetamide core, a 4-substituted phenyl ring bearing a 2,5-dimethoxybenzenesulfonamido moiety, and a central acetamide linker.

Properties

IUPAC Name

N-cyclopropyl-2-[4-[(2,5-dimethoxyphenyl)sulfonylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-25-16-9-10-17(26-2)18(12-16)27(23,24)21-15-5-3-13(4-6-15)11-19(22)20-14-7-8-14/h3-6,9-10,12,14,21H,7-8,11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAUFMTPKNUOAIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, this compound is compared to structurally analogous acetamide derivatives documented in recent studies. Key differences in substituents, electronic effects, and observed functionalities are highlighted below.

Structural and Functional Group Analysis

N-cyclopropyl-2-{[4-(trifluoromethoxy)phenyl]amino}acetamide Molecular Formula: C₁₂H₁₃F₃N₂O₂ Molar Mass: 274.24 g/mol Key Substituents: Trifluoromethoxy (-OCF₃) group on the phenyl ring, amino (-NH-) linker. The amino linker may reduce steric hindrance compared to sulfonamido groups .

2-Chloro-N-(4-(3-(3,4-dimethoxyphenyl)acryloyl)phenyl)acetamide

  • Key Substituents : Chloro (-Cl) group, 3,4-dimethoxyphenyl acryloyl moiety.
  • Observed Functionality : Demonstrated corrosion inhibition for carbon steel in acidic environments (0.1 M HCl), with inhibition efficiency linked to adsorption on metal surfaces via polar functional groups (e.g., methoxy, carbonyl) .

2-Hydroseleno-N-(4-(3-(4-nitrophenyl)acryloyl)phenyl)acetamide Key Substituents: Hydroseleno (-SeH) group, 4-nitrophenyl acryloyl moiety. Observed Functionality: Exhibited superior corrosion inhibition compared to chloro analogs, attributed to selenium’s higher polarizability and stronger adsorption on metal surfaces. The nitro group (-NO₂) enhances electron-withdrawing effects, stabilizing the inhibitor-metal interaction .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Observed Property/Application Reference
N-cyclopropyl-2-[4-(2,5-dimethoxybenzenesulfonamido)phenyl]acetamide Not reported 2,5-Dimethoxybenzenesulfonamido, cyclopropyl Limited data; hypothesized bioactivity -
N-cyclopropyl-2-{[4-(trifluoromethoxy)phenyl]amino}acetamide C₁₂H₁₃F₃N₂O₂ Trifluoromethoxy, amino High lipophilicity, potential stability
2-Chloro-N-(4-(3-(3,4-dimethoxyphenyl)acryloyl)phenyl)acetamide Not reported Chloro, 3,4-dimethoxyphenyl Corrosion inhibitor (75% efficiency)
2-Hydroseleno-N-(4-(3-(4-nitrophenyl)acryloyl)phenyl)acetamide Not reported Hydroseleno, 4-nitrophenyl Corrosion inhibitor (88% efficiency)

Key Findings

  • Substituent Impact: Electron-withdrawing groups (e.g., -NO₂, -OCF₃) enhance adsorption and stability in corrosive environments, while electron-donating methoxy groups may favor solubility or hydrogen bonding in biological contexts.
  • Application Gaps: The target compound lacks direct experimental data on corrosion inhibition or bioactivity, unlike its analogs.

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